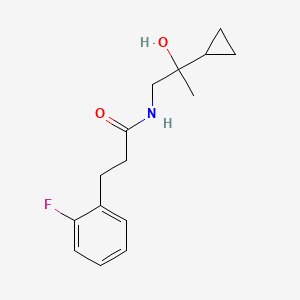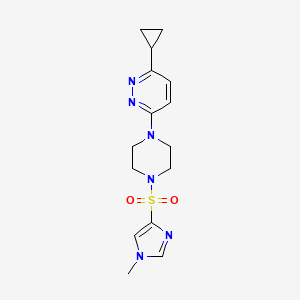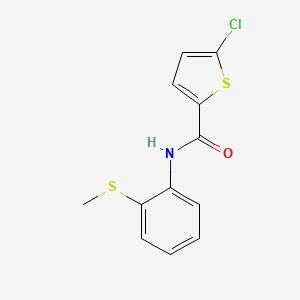![molecular formula C20H17N5O3S2 B2729078 2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide CAS No. 847191-57-5](/img/structure/B2729078.png)
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide is a useful research compound. Its molecular formula is C20H17N5O3S2 and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research into pyrimidine derivatives has revealed their significant potential as anticancer agents. A study by Ghorab and Alsaid (2016) investigated novel thieno[2,3-d]pyrimidine derivatives, demonstrating their efficacy against breast cancer cell lines, with some compounds exhibiting higher activity than the reference drug, Doxorubicin (Ghorab & Alsaid, 2016).
Antimicrobial and Antioxidant Properties
Synthesized pyrimidine derivatives have also been evaluated for their antimicrobial and antioxidant properties. Saundane et al. (2012) synthesized compounds that showed promising antioxidant and antimicrobial activities, highlighting the therapeutic potential of these molecules in treating infections and managing oxidative stress (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Molecular Docking and Drug Likeness
The computational study on the anti-COVID-19 molecule "2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide - dimer" by Mary et al. (2020) provides insight into the drug likeness and molecular docking aspects of pyrimidine derivatives. Their research indicates that such compounds can interact effectively with SARS-CoV-2 protease, suggesting potential applications in antiviral therapies (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Inhibitory Effects on Enzymes
Pyrimidine derivatives have been explored for their inhibitory effects on various enzymes critical in disease processes. Gangjee et al. (2008) synthesized compounds that exhibited dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes involved in cancer cell proliferation and survival. This suggests a potential application in designing therapies for cancer and infectious diseases (Gangjee, Qiu, Li, & Kisliuk, 2008).
Anticonvulsant Properties
Furthermore, studies on pyrimidine derivatives, such as the work by Severina et al. (2020), have shown potential anticonvulsant properties. Their research involved synthesizing (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives and evaluating them for anticonvulsant activities, highlighting the versatility of pyrimidine derivatives in therapeutic applications (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c1-24-17-15(19(27)25(2)20(24)28)18(23-16(22-17)13-9-6-10-29-13)30-11-14(26)21-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWKKSKAROSGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2728997.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2728998.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)
![(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729002.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde](/img/structure/B2729006.png)

![4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol](/img/structure/B2729012.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2729013.png)

